1H-Indole-3-heptanol, eta-1H-indol-3-yl-alpha,alpha,epsilon-trimethyl-
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Overview
Description
1H-Indole-3-heptanol, eta-1H-indol-3-yl-alpha,alpha,epsilon-trimethyl- is a chemical compound with the molecular formula C26H32N2O It is known for its complex structure, which includes an indole ring and a heptanol chain with multiple methyl groups
Preparation Methods
The synthesis of 1H-Indole-3-heptanol, eta-1H-indol-3-yl-alpha,alpha,epsilon-trimethyl- can be achieved through several synthetic routes. One common method involves the reaction of indole with 2,6-dimethyl-4-octanol under appropriate reaction conditions. This process typically requires the use of catalysts and specific temperature and pressure conditions to ensure the desired product is obtained .
Industrial production methods for this compound may involve more advanced techniques, such as continuous flow reactors and automated synthesis systems, to increase yield and efficiency. These methods are designed to meet the demands of large-scale production while maintaining high purity and consistency.
Chemical Reactions Analysis
1H-Indole-3-heptanol, eta-1H-indol-3-yl-alpha,alpha,epsilon-trimethyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions may involve halogenating agents or nucleophiles .
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can introduce different functional groups into the molecule, further modifying its chemical properties.
Scientific Research Applications
1H-Indole-3-heptanol, eta-1H-indol-3-yl-alpha,alpha,epsilon-trimethyl- has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new pharmaceuticals and agrochemicals .
In biology and medicine, this compound is studied for its potential therapeutic effects. It may interact with specific molecular targets, such as enzymes or receptors, to modulate biological pathways. Research in this area aims to uncover new treatments for diseases and improve our understanding of biological processes.
In industry, 1H-Indole-3-heptanol, eta-1H-indol-3-yl-alpha,alpha,epsilon-trimethyl- is used in the production of specialty chemicals and materials. Its properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism of action of 1H-Indole-3-heptanol, eta-1H-indol-3-yl-alpha,alpha,epsilon-trimethyl- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. By binding to these targets, the compound can modulate their activity, leading to changes in cellular processes .
The exact pathways involved depend on the specific application and context in which the compound is used. For example, in a therapeutic setting, it may inhibit or activate certain enzymes to achieve a desired therapeutic effect. In a chemical synthesis context, it may act as a catalyst or intermediate in a reaction pathway.
Comparison with Similar Compounds
1H-Indole-3-heptanol, eta-1H-indol-3-yl-alpha,alpha,epsilon-trimethyl- can be compared to other similar compounds, such as 1H-Indole-3-ethanol and 1H-Indole-3-acetic acid. These compounds share the indole ring structure but differ in their side chains and functional groups .
1H-Indole-3-ethanol: This compound has a shorter ethanol side chain and is used in different chemical and biological applications.
1H-Indole-3-acetic acid: Known for its role as a plant hormone, this compound has an acetic acid side chain and is involved in plant growth and development.
Properties
CAS No. |
67860-00-8 |
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Molecular Formula |
C26H32N2O |
Molecular Weight |
388.5 g/mol |
IUPAC Name |
8,8-bis(1H-indol-3-yl)-2,6-dimethyloctan-2-ol |
InChI |
InChI=1S/C26H32N2O/c1-18(9-8-14-26(2,3)29)15-21(22-16-27-24-12-6-4-10-19(22)24)23-17-28-25-13-7-5-11-20(23)25/h4-7,10-13,16-18,21,27-29H,8-9,14-15H2,1-3H3 |
InChI Key |
SYOSSKZMWMHVSA-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCCC(C)(C)O)CC(C1=CNC2=CC=CC=C21)C3=CNC4=CC=CC=C43 |
Origin of Product |
United States |
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